molecular formula C13H13ClN2O B8370810 4-chloro-N-(8-quinolyl)butyramide

4-chloro-N-(8-quinolyl)butyramide

Cat. No. B8370810
M. Wt: 248.71 g/mol
InChI Key: HHGWRLOSDZUIOJ-UHFFFAOYSA-N
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Patent
US04366158

Procedure details

A solution of 4-chloro-N-(8-quinolyl)butyramide (2.5 g, 0.01 mole) and benzyltriethyl ammonium chloride (0.115 g, 5 mole%) in methylene chloride (30 ml) was stirred at room temperature. A solution of 30% aqueous sodium hydroxide (10 ml) was added and the mixture was stirred for 16 hours. The reaction mixture was then diluted with methylene chloride, the organic layer was drawn off and washed with a saturated salt solution, dried over sodium sulphate and evaporated to a solid residue. The residue was recrystallized from methylene chloride/petroleum ether to afford 1-(8-quinolyl)-2-pyrrolidinone which was identical by tlc and NMR in comparison with the product of Example 1, yield 90%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([NH:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[N:16]=[CH:15][CH:14]=[CH:13]2)=[O:6].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[N:16]1[C:17]2[C:12](=[CH:11][CH:10]=[CH:9][C:8]=2[N:7]2[CH2:2][CH2:3][CH2:4][C:5]2=[O:6])[CH:13]=[CH:14][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCCCC(=O)NC=1C=CC=C2C=CC=NC12
Name
Quantity
0.115 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to a solid residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methylene chloride/petroleum ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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